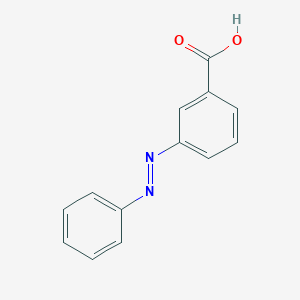

Benzoic acid, 3-(phenylazo)-

Description

Significance of Azobenzene (B91143) Compounds in Contemporary Chemistry and Materials Science

Azobenzene and its derivatives are a class of organic compounds characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-). This azo linkage is the key to their most significant property: photoisomerization. Upon irradiation with light of a specific wavelength, typically UV light, the more stable trans isomer can be converted to the less stable cis isomer. This process is often reversible, either by irradiation with a different wavelength of light (e.g., visible light) or through thermal relaxation. derpharmachemica.com This reversible switching between two distinct geometric and electronic states at the molecular level has profound implications for the macroscopic properties of materials incorporating these compounds. researchgate.net

The significance of azobenzene compounds in contemporary science is vast and multidisciplinary. They are fundamental building blocks in the development of:

Molecular Switches and Motors: The ability to control molecular shape with light allows for the creation of nanoscale switches and motors that can perform work. derpharmachemica.com

Smart Materials: Incorporation of azobenzene moieties into polymers and other materials enables the fabrication of surfaces with tunable properties, such as wettability and adhesion, as well as light-activated actuators and soft robotics. researchgate.net

Drug Delivery Systems: The conformational change of azobenzene can be harnessed to create "cages" for therapeutic agents that release their cargo upon light stimulation at a specific target site. derpharmachemica.com

Optical Data Storage: The two distinct states of azobenzene can be used to represent binary data, opening possibilities for high-density optical data storage.

Overview of Azobenzene Carboxylic Acids as Functional Motifs

The introduction of a carboxylic acid (-COOH) group onto the azobenzene scaffold creates a bifunctional molecule with expanded possibilities. The carboxylic acid group serves as a versatile functional handle for a variety of chemical transformations and interactions, including:

Anchoring to Surfaces: The carboxyl group can be used to attach azobenzene units to metal oxide surfaces, such as titanium dioxide, for the development of photosensitive films and coatings. nih.gov

Hydrogen Bonding and Self-Assembly: The ability of the carboxylic acid to form strong hydrogen bonds allows for the programmed self-assembly of azobenzene molecules into well-defined supramolecular structures, such as monolayers and liquid crystals. frontiersin.orgtandfonline.com This is crucial for creating ordered materials with anisotropic properties.

Formation of Amides and Esters: The carboxylic acid can be readily converted into amides and esters, providing a straightforward method for integrating azobenzene units into larger molecular architectures, including polymers and biologically active molecules. researchgate.net

Modulation of pH-Responsiveness: The acidity of the carboxylic acid group can be influenced by the photoisomerization of the azo bond, leading to materials with light-tunable pH-responsive behavior.

The position of the carboxylic acid on the phenyl ring (ortho, meta, or para) significantly influences the molecule's properties. For instance, the para-substituted 4-(phenylazo)benzoic acid has been shown to form stable hydrogen-bonded liquid crystalline phases, while the meta-substituted isomer, Benzoic acid, 3-(phenylazo)-, exhibits different molecular alignment due to its non-coplanar geometry.

Historical Development of Research on Azobenzene Derivatives with Carboxylic Acid Functionalities

The journey of azobenzene research began in the mid-19th century with its initial synthesis. derpharmachemica.com However, the remarkable photochromic properties of these compounds were not fully recognized until 1937. derpharmachemica.com The subsequent decades, particularly the 1950s, laid the foundational understanding of their photochemical behavior. derpharmachemica.com

The specific exploration of azobenzene derivatives bearing carboxylic acid groups evolved from the broader field of dye chemistry and the development of diazonium coupling reactions in the late 19th and early 20th centuries. Early research was primarily focused on the synthesis and characterization of these compounds as dyes, with their chromophoric azo group being the main point of interest.

A significant turning point was the recognition that these molecules could undergo reversible photoisomerization. This discovery shifted the research focus towards their potential as functional molecules. The introduction of the carboxylic acid was a key step in enabling their integration into more complex systems. Researchers began to exploit the carboxyl group to anchor these photoswitches to surfaces and to direct their self-assembly through hydrogen bonding. A notable example is the work on molecularly imprinted ultrathin films of titanium oxide using 4-(4-propyloxyphenylazo)benzoic acid in 1998, which demonstrated the utility of the carboxylic acid in creating specific binding sites. nih.gov More recent research has delved into the synthesis of various azobenzene carboxylic acid derivatives to fine-tune their properties for applications in areas like photodynamic therapy, light-controlled friction, and as components of metal-organic frameworks (MOFs). nih.govfrontiersin.orgdntb.gov.ua

Scope and Research Focus on Benzoic Acid, 3-(phenylazo)-

Benzoic acid, 3-(phenylazo)-, with the IUPAC name 3-(phenyldiazenyl)benzoic acid, is a specific isomer of azobenzene carboxylic acid that has garnered considerable attention in academic research. Its chemical structure, featuring a carboxylic acid group at the meta-position of one of the phenyl rings, leads to distinct properties compared to its ortho- and para-substituted counterparts.

The primary research focus on Benzoic acid, 3-(phenylazo)- can be categorized as follows:

Synthesis and Characterization: A fundamental area of research involves the development and optimization of synthetic routes, most commonly through diazotization reactions. This includes the diazotization of an aniline (B41778) derivative followed by coupling with benzoic acid. Detailed characterization using spectroscopic methods such as ¹H NMR, IR, and UV-Vis is crucial to confirm its structure and purity.

Applications in Dyes and Pigments: Due to the chromophoric nature of the azo bond, Benzoic acid, 3-(phenylazo)- has been investigated for its use as a dye, typically exhibiting an orange to brown color. Studies have shown its good color fastness and stability to light exposure when applied to textiles.

Development of Photochemical Materials: A significant portion of the research on this compound is dedicated to its use in creating light-responsive materials. By incorporating it as a functional monomer into polymer matrices, researchers have developed smart materials that can change their properties upon UV irradiation, with potential applications in sensors and smart coatings.

Intermediate in Organic Synthesis: The presence of both the azo group and the carboxylic acid functionality makes Benzoic acid, 3-(phenylazo)- a valuable intermediate for the synthesis of more complex organic molecules with unique properties.

Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzoic acid, 3-(phenylazo)- | C13H10N2O2 | 226.23 | 14474-22-7 |

| 4-(phenylazo)benzoic acid | C13H10N2O2 | 226.23 | 1562-93-2 |

| 4-(4-propyloxyphenylazo)benzoic acid | C16H16N2O3 | 284.31 | Not Available |

| Azobenzene | C12H10N2 | 182.22 | 103-33-3 |

| Aniline | C6H7N | 93.13 | 62-53-3 |

| Benzoic acid | C7H6O2 | 122.12 | 65-85-0 |

Spectroscopic Data for Benzoic acid, 3-(phenylazo)-

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (in DMSO-d₆) | δ 13.34 ppm (carboxylic proton) | |

| IR Spectroscopy | ~1450–1600 cm⁻¹ (-N=N- stretch), 2500–3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch) | |

| UV-Vis Spectroscopy | λₘₐₓ ≈ 326 nm | unibo.it |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14474-22-7 |

|---|---|

Molecular Formula |

C13H10N2O2 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

3-phenyldiazenylbenzoic acid |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,(H,16,17) |

InChI Key |

PSIKAQNVARWEFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |

Synonyms |

AZOBENZENE-3-CARBOXYLICACID |

Origin of Product |

United States |

Structural Characterization and Analysis of Benzoic Acid, 3 Phenylazo

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity, purity, and structural features of "Benzoic acid, 3-(phenylazo)-". Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly crucial for a comprehensive characterization.

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the structural isomerism (regiochemistry) and assessing the purity of "Benzoic acid, 3-(phenylazo)-". The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in the ¹H NMR spectrum provide unambiguous evidence for the placement of the phenylazo group at the C3 position of the benzoic acid ring.

The spectrum is expected to show distinct signals corresponding to the nine aromatic protons and one acidic proton. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet. The protons on the substituted benzoic acid ring, however, provide key information for confirming the 3-position substitution. The distinct electronic environments lead to four separate signals for these protons.

Purity assessment is achieved by integrating the area under each proton signal, which should correspond to the number of protons in that environment. The absence of extraneous peaks indicates a high degree of purity.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Benzoic acid, 3-(phenylazo)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |

| H-2 (Benzoic Ring) | 8.3 - 8.5 | Singlet or Doublet of doublets | 1H |

| H-4 (Benzoic Ring) | 7.9 - 8.1 | Doublet of doublets | 1H |

| H-6 (Benzoic Ring) | 7.9 - 8.1 | Doublet of doublets | 1H |

| H-5 (Benzoic Ring) | 7.5 - 7.7 | Triplet | 1H |

| Phenyl Ring Protons | 7.4 - 7.6 | Multiplet | 5H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low symmetry of "Benzoic acid, 3-(phenylazo)-", a total of 13 distinct signals are expected, one for each unique carbon atom.

The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's chemical environment. The carboxyl carbon (-COOH) is characteristically deshielded and appears at the lowest field (highest ppm value). The carbons directly bonded to the azo nitrogen atoms (C-3 and C-1') also exhibit distinct chemical shifts. The remaining aromatic carbons appear in the typical range for sp²-hybridized carbons. A predicted spectrum for a derivative, 3-(Phenylazo)benzoic acid N-hydroxysuccinimide ester, can be found in spectral databases spectrabase.com. The number of signals confirms the absence of molecular symmetry, which is consistent with the 3-substituted pattern docbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Benzoic acid, 3-(phenylazo)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic C -N | 145 - 155 |

| Aromatic C -COOH | 130 - 135 |

| Aromatic C-H | 115 - 135 |

"Benzoic acid, 3-(phenylazo)-" can function as a ligand, coordinating to metal centers through its carboxylate group to form metal complexes. When complexed with metals possessing NMR-active isotopes, such as tin, multinuclear NMR becomes a powerful characterization technique.

In the field of organotin(IV) chemistry, ¹¹⁹Sn NMR spectroscopy is particularly informative for elucidating the geometry and coordination number of the tin atom in the solution state mdpi.comcolab.ws. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its electronic environment and coordination number colab.ws. An increase in coordination number generally leads to increased electron density at the tin nucleus, causing the resonance signal to shift to a higher field (lower ppm value) colab.ws. This allows for the differentiation between various geometries, such as four-coordinate tetrahedral, five-coordinate trigonal-bipyramidal, and six-coordinate octahedral structures in solution mdpi.comrsc.org.

Table 3: Typical ¹¹⁹Sn NMR Chemical Shift Ranges and Corresponding Geometries for Organotin(IV) Carboxylate Complexes

| Coordination Number | Geometry around Tin | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal-bipyramidal | -90 to -240 |

| 6 | Octahedral | -210 to -400 |

NMR spectroscopy is a dynamic technique capable of probing molecular motions and the influence of the chemical environment on molecular structure. Conformational changes, such as restricted rotation around single bonds (e.g., the C-N bonds), can be studied using variable-temperature NMR experiments or two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) auremn.org.br. Conformational polymorphism, where a molecule exists in different conformations within different crystal structures, has been studied in related substituted benzoic acids rsc.orgnih.gov.

The choice of solvent can significantly alter the NMR spectrum of a solute reddit.com. These solvent effects arise from interactions between the solute and solvent molecules, which modify the local electronic environment of the nuclei unn.edu.ngmdpi.com. For "Benzoic acid, 3-(phenylazo)-", polar solvents can form hydrogen bonds with the carboxylic acid group, affecting the chemical shift of the acidic proton and nearby aromatic protons. Aromatic solvents like benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS) through specific shielding or deshielding interactions with the solute, which can be useful for resolving overlapping signals in a crowded spectrum nanalysis.com.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like "Benzoic acid, 3-(phenylazo)-". The azo group (-N=N-) acts as a chromophore, giving rise to characteristic absorption bands.

Azo compounds typically exhibit two main absorption bands:

An intense band in the UV region (around 320-350 nm), attributed to the π→π* electronic transition of the entire conjugated system.

A weak band in the visible region (around 430-450 nm), corresponding to the n→π* transition, which involves the non-bonding electrons on the nitrogen atoms. This transition is often responsible for the color of azo compounds.

The position and intensity of these absorption maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism academie-sciences.frbiointerfaceresearch.com. Studies on related azo dyes derived from benzoic acid show that the absorption maxima can shift depending on solvent polarity and hydrogen bonding capabilities academie-sciences.fr. Generally, an increase in solvent polarity causes a blue shift (hypsochromic shift) for the n→π* transition and a red shift (bathochromic shift) for the π→π* transition.

Table 4: Typical UV-Vis Absorption Bands for Phenylazo-Substituted Aromatic Compounds

| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

| π→π | ~320 - 350 nm | High |

| n→π | ~430 - 450 nm | Low |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Azo Group Absorption Characteristics and Conjugation Integrity

The electronic absorption spectrum of "Benzoic acid, 3-(phenylazo)-" is largely defined by the presence of the azo (-N=N-) chromophore integrated within a conjugated system of two aromatic rings. Azobenzene (B91143) and its derivatives typically exhibit two characteristic absorption bands in the UV-Vis region rsc.org.

A strong absorption band, typically found in the ultraviolet region, corresponds to the π → π* electronic transition. This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital and is characteristic of the extended conjugation across the molecule. For trans-azobenzene, this band appears around 320 nm rsc.org. The presence of substituents on the phenyl rings can shift the position of this band.

A second, much weaker absorption band is observed at longer wavelengths, in the visible region, and is attributed to the n → π* transition. This transition involves the excitation of an electron from a non-bonding orbital (lone pair on the nitrogen atoms) to a π* antibonding orbital. In trans-azobenzene, this band is located near 440 nm rsc.org. The integrity of the conjugated system, encompassing the phenyl rings and the azo bridge, is crucial for these electronic transitions. Any disruption to this conjugation would lead to significant changes in the absorption spectrum.

Solvent Effects on UV-Vis Absorption Maxima

The position of the UV-Vis absorption maxima (λmax) of azo dyes can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism biointerfaceresearch.comnih.gov. The extent and direction of the spectral shifts depend on the nature of the electronic transition and the specific interactions between the solute and solvent molecules.

For the π → π* transition, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. Conversely, the n → π* transition often exhibits a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by polar, and particularly protic, solvents through interactions like hydrogen bonding, which increases the energy required for the n → π* transition.

Table 1: Illustrative Solvent Effects on λmax for a Series of Thiophene Azo Dyes biointerfaceresearch.com

| Solvent | λmax Range (nm) |

|---|---|

| Methanol (B129727) | 486 - 502 |

| Chloroform | 502 - 512 |

| DMF | 626 - 654 |

Spectroelectrochemical Studies

Spectroelectrochemistry is a powerful technique that combines spectroscopy and electrochemistry to study the spectral changes of a molecule as it undergoes oxidation or reduction. For azobenzenes, this method can provide valuable information on the electronic structure of the radical anions and dianions.

The electrochemical reduction of azobenzenes typically occurs in two successive one-electron steps. The first reduction generates a radical anion, and the second produces a dianion. These redox processes are often reversible. Spectroelectrochemical studies allow for the in-situ generation of these species and the simultaneous measurement of their UV-Vis spectra.

A study on the electrocatalytic Z → E isomerization of azobenzenes revealed that the radical anion of the Z-isomer rapidly isomerizes to the more stable E-isomer acs.org. This process can be monitored by observing the changes in the UV-Vis spectrum during controlled potential electrolysis. Such studies are crucial for understanding the behavior of azobenzene derivatives in electronic devices and for designing molecular switches.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrations of Azo and Carboxylic Acid Groups

The IR spectrum of "Benzoic acid, 3-(phenylazo)-" is expected to show characteristic absorption bands for both the azo group and the carboxylic acid group.

Carboxylic Acid Group:

O-H Stretch: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in carboxylic acid dimers core.ac.uk.

C=O Stretch: A strong, sharp absorption peak appears between 1760 and 1680 cm⁻¹. For benzoic acid, this peak is observed around 1680-1700 cm⁻¹ researchgate.net.

C-O Stretch: A medium intensity band for the C-O stretching vibration is found in the range of 1320-1210 cm⁻¹.

O-H Bend: An out-of-plane bending vibration for the O-H group appears as a broad peak around 920 cm⁻¹.

Azo Group:

N=N Stretch: The N=N stretching vibration of the azo group in trans-azobenzenes is often weak or inactive in the infrared spectrum due to the symmetry of the bond. When observed, it typically appears in the 1400-1450 cm⁻¹ region acs.orgslideshare.net. Theoretical calculations for trans-azobenzene predict this mode at 1450 cm⁻¹ slideshare.net.

C-N Stretch: The stretching vibrations of the C-N bonds connecting the phenyl rings to the azo group are expected in the 1140-1160 cm⁻¹ range.

Aromatic Rings:

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretch: Aromatic C=C ring stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 2: Expected Characteristic IR Vibrational Frequencies for Benzoic acid, 3-(phenylazo)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1680 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | ~920 | Broad, Medium |

| Azo Group | N=N Stretch | 1450 - 1400 | Weak to Inactive |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For "Benzoic acid, 3-(phenylazo)-" (C₁₃H₁₀N₂O₂), the expected molecular weight is approximately 226.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 226.

The fragmentation of the molecular ion upon electron ionization would likely involve several characteristic pathways:

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a peak at m/z 181 (M - 45).

Loss of CO₂: Decarboxylation can occur, resulting in a peak at m/z 182 (M - 44).

Cleavage of C-N bonds: The bonds between the phenyl rings and the azo group can cleave, leading to fragments corresponding to the phenyl radical (m/z 77) and the carboxyphenyl radical (m/z 121).

Cleavage of the N=N bond: Fragmentation can occur at the azo linkage.

Mass spectral data for the isomeric 2-(phenylazo)benzoic acid shows a base peak at m/z 77 and other significant peaks at m/z 105 and 226 nih.gov. Similarly, 4-(phenylazo)benzoic acid shows a top peak at m/z 77 and other prominent peaks at m/z 105, 121, and 226. It is expected that 3-(phenylazo)benzoic acid would exhibit a similar fragmentation pattern.

Table 3: Predicted Major Mass Spectral Fragments for Benzoic acid, 3-(phenylazo)-

| m/z | Proposed Fragment Ion |

|---|---|

| 226 | [C₁₃H₁₀N₂O₂]⁺ (Molecular Ion) |

| 182 | [C₁₂H₁₀N₂]⁺ (M - CO₂) |

| 181 | [C₁₂H₉N₂]⁺ (M - COOH) |

| 121 | [C₇H₅O₂]⁺ (Carboxyphenyl cation) |

| 105 | [C₆H₅N₂]⁺ (Phenyldiazenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

While the crystal structure of "Benzoic acid, 3-(phenylazo)-" has not been specifically reported, the structure of its isomer, 4-(phenylazo)benzoic acid, has been determined researchgate.net. It is reasonable to assume that the 3-isomer would exhibit some similar structural features.

In the solid state, 4-(phenylazo)benzoic acid exists in the more stable trans configuration with respect to the azo bridge. The molecule is not perfectly planar, with a dihedral angle between the two phenyl rings. The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. These dimers are then further organized in the crystal lattice through weaker interactions such as π-π stacking.

Table 4: Illustrative Crystallographic Data for an Azobenzene Derivative (4-(phenylazo)benzoic acid) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6324 |

| b (Å) | 30.062 |

| c (Å) | 6.7574 |

| β (°) | 111.203 |

Single-Crystal X-ray Analysis of Derivatives and Complexes

Single-crystal X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional structure of crystalline materials. niscpr.res.inniscpr.res.inamericanpharmaceuticalreview.com For derivatives of benzoic acid and related compounds, this method reveals precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. niscpr.res.inniscpr.res.in

In studies of similar structures, such as derivatives of phenylaminobenzoic acids, single-crystal X-ray diffraction has been used to characterize various polymorphic forms. uky.edu For instance, analysis of 2-(ferrocenylcarbonyl)benzoic acid, a complex derivative, provided detailed molecular structures, showing a typical sandwich arrangement and specific intermolecular hydrogen bonding that leads to the formation of centrosymmetric dimers. researchgate.net The precision of these analyses can be significantly improved by conducting the diffraction experiments at low temperatures, such as 90 K, which reduces thermal motion and allows for a more accurate determination of atomic positions. researchgate.net

The characterization of a fused triazole/thiadiazole compound synthesized from a benzoic acid derivative also utilized single-crystal X-ray analysis to confirm its molecular and supramolecular structure. mdpi.com This analysis was crucial for understanding the molecular packing, which was found to be dominated by various non-covalent interactions. mdpi.com

Table 1: Representative Hydrogen Bond Parameters in Acid-Acid Dimers of Related Phenylaminobenzoic Acid Derivatives

| Compound | H-Bond Length (Å) | H-Bond Angle (°) |

| 1 | 2.6206 (14) | 174.8 (3) |

| 2 | 2.648 (2) | 174.6 (3) |

| 3 | 2.657 (2) | 177.2 (3) |

| 4 | 2.641 (2) | 175.4 (3) |

| Data derived from studies on 3-methyl-2-(phenylamino)benzoic acid derivatives. uky.edu |

Powder X-ray Diffraction (PXRD) for Crystal Structure Determination

While single-crystal X-ray analysis is the gold standard, it is not always feasible if suitable single crystals cannot be grown. americanpharmaceuticalreview.comunits.it In such cases, Powder X-ray Diffraction (PXRD) serves as a powerful alternative for structural elucidation. americanpharmaceuticalreview.com PXRD is a non-destructive technique that provides a unique diffraction pattern for any given crystalline phase, making it invaluable for phase identification and characterization of microcrystalline powders, which are common for many organic compounds. americanpharmaceuticalreview.comunits.it

For example, the crystal structure of 4-(phenylazo)benzoic acid, a positional isomer of the subject compound, was successfully identified from powder diffraction data. researchgate.net The process involved applying direct space methods and Rietveld refinement to determine the molecular arrangement within the crystal. researchgate.netresearchgate.net This demonstrates that even without single crystals, detailed structural information can be obtained. Furthermore, a computer-simulated PXRD pattern based on a known single-crystal structure can be compared with an experimental pattern to confirm that the bulk material consists of the same crystalline phase. americanpharmaceuticalreview.com

Crystallographic Databases (e.g., CSD) for Comparative Studies

Crystallographic databases, most notably the Cambridge Structural Database (CSD), are essential resources for comparative structural analysis. These databases archive vast collections of crystal structures, allowing researchers to compare newly determined structures with previously reported ones.

In the study of azobenzene derivatives, the CSD is used to retrieve data on related compounds to correlate and compare crystal packing motifs and molecular conformations. researchgate.net For instance, a search of the CSD for trans-azobenzene derivatives such as trans-4-phenylazobenzoic acid (CSD refcode: HOVJIO) and (E)-2-hydroxy-5-(phenyldiazenyl)benzoic acid (CSD refcode: ACEFIZ) allowed for a comparative analysis of their planarity and packing arrangements. researchgate.net Such comparisons help in understanding how different substituents and packing forces influence the molecular geometry of the azobenzene core. researchgate.net

Molecular Geometry and Conformation Analysis

The molecular geometry of "Benzoic acid, 3-(phenylazo)-" is largely defined by the spatial relationship between its constituent aromatic rings and the central azo linkage.

trans Configuration of the Azo Group

The azo group (–N=N–) in azobenzene derivatives can exist in two geometric isomers: trans (or E) and cis (or Z). In the solid state, the trans configuration is overwhelmingly more stable and is the commonly observed form. Studies on the closely related 4-(phenylazo)benzoic acid have confirmed that the molecule adopts a trans configuration with respect to the azo bridge. researchgate.net This configuration is characterized by the two phenyl rings being on opposite sides of the N=N double bond, leading to a more linear and sterically favorable arrangement.

Planarity and Dihedral Angles in Azobenzene Systems

While the trans-azobenzene core tends towards planarity to maximize π-conjugation, complete planarity is often not achieved in the crystalline state due to steric hindrance and crystal packing forces. researchgate.net The deviation from planarity is typically described by dihedral angles between the planes of the aromatic rings and the central C–N=N–C plane.

In a derivative of 4-(phenylazo)benzoic acid, the molecule was found to be non-planar. researchgate.net The analysis revealed distinct dihedral angles between the different molecular fragments. For example, the mean plane of one benzene ring was rotated by 12.46 (8)° with respect to the azo group's mean plane, which in turn formed a dihedral angle of 24.48 (7)° with the second benzene ring. researchgate.net In other amino-substituted azobenzenes, the degree of twisting is quantified by several dihedral angles, such as ω(CCNN), ω(CNNC), and ω(NNCC), which describe the rotation around the various bonds of the azo linkage. researchgate.net

Table 2: Selected Dihedral Angles in a Non-Planar Azobenzene Derivative

| Dihedral Angle | Value (°) |

| Benzene Ring 1 vs. Azo Group Plane | 12.46 (8) |

| Azo Group Plane vs. Benzene Ring 2 | 24.48 (7) |

| Data from a study on a derivative of 4-(phenylazo)benzoic acid. researchgate.net |

Influence of Substituents on Coplanarity

In 4-(phenylazo)benzoic acid, the presence of the carboxyl group contributes to the molecule's deviation from planarity. researchgate.net Similarly, studies on other benzoic acid derivatives show that ortho-substitution often leads to non-planar geometries, with the carboxyl group twisted out of the plane of the benzene ring to relieve steric strain. researchgate.net In contrast, benzoic acids without ortho-substituents tend to be planar. researchgate.net Steric repulsion between substituents on adjacent rings, such as a methyl group on the benzoic ring and hydrogen atoms on the aniline (B41778) ring in phenylaminobenzoic acids, also induces non-planarity. uky.edu

Intermolecular Interactions and Crystal Packing

Detailed experimental data on the crystal structure of Benzoic acid, 3-(phenylazo)- is not available in the reviewed literature. Therefore, a quantitative analysis of its intermolecular interactions and crystal packing cannot be provided. The following subsections outline the types of interactions that would be anticipated in its crystal structure, based on the chemical functionalities present in the molecule.

Hydrogen Bonding Networks (O-H···O, C-H···O, C-H···N)

The carboxylic acid group of Benzoic acid, 3-(phenylazo)- is capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). It is highly probable that the primary hydrogen bonding motif would be the formation of dimers through strong O-H···O interactions between the carboxylic acid groups of two molecules, a common feature in the crystal structures of carboxylic acids.

Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen or nitrogen atoms could also play a role in stabilizing the crystal structure. The specific network of these interactions, including their geometries and distances, would require experimental determination.

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) |

| O-H···O | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | 2.6 - 2.8 |

| C-H···O | Aromatic C-H | Carboxylic Acid (C=O or O-H) | 3.0 - 4.0 |

| C-H···N | Aromatic C-H | Azo group (N) | 3.0 - 4.0 |

Note: The data in this table is illustrative of typical hydrogen bond distances and does not represent experimental data for Benzoic acid, 3-(phenylazo)-.

π-π Stacking Interactions

The presence of two phenyl rings in Benzoic acid, 3-(phenylazo)- suggests the likelihood of π-π stacking interactions in its crystal structure. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. The extent and nature of π-π stacking would be influenced by the steric and electronic effects of the substituent groups.

| Interaction Type | Description | Typical Centroid-to-Centroid Distance (Å) |

| π-π Stacking | Attraction between aromatic rings | 3.3 - 3.8 |

Note: The data in this table is illustrative of typical π-π stacking distances and does not represent experimental data for Benzoic acid, 3-(phenylazo)-.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like "Benzoic acid, 3-(phenylazo)-".

Conformational analysis of "Benzoic acid, 3-(phenylazo)-" involves identifying the most stable three-dimensional arrangement of its atoms. The molecule's key structural features include two phenyl rings connected by an azo (-N=N-) bridge and a carboxylic acid group (-COOH) at the meta-position of one of the phenyl rings. The conformational landscape is primarily determined by the torsion angles around the C-N and N=N bonds.

DFT calculations are employed to perform geometry optimization, a process that determines the lowest energy structure, corresponding to the most stable conformation. Studies on similar azobenzene (B91143) derivatives with carboxyl groups have shown that the introduction of the -COOH group does not significantly affect the planarity of the azobenzene core in the trans isomer. The molecule largely maintains a planar or near-planar arrangement of the phenyl rings and the azo bridge to maximize π-conjugation.

The geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. While specific values for "Benzoic acid, 3-(phenylazo)-" would be obtained from the output of a DFT calculation, representative optimized parameters for similar azobenzene derivatives are well-documented in computational chemistry literature.

Table 1: Representative Optimized Geometrical Parameters for Azobenzene Derivatives from DFT Calculations

| Parameter | Typical Value (trans isomer) | Typical Value (cis isomer) |

|---|---|---|

| N=N bond length | ~1.25 Å | ~1.26 Å |

| C-N bond length | ~1.43 Å | ~1.45 Å |

| C-N=N bond angle | ~113-115° | ~122-124° |

Note: These are generalized values and can vary slightly depending on the specific functional and basis set used in the DFT calculation.

The photochromic behavior of azobenzene and its derivatives stems from the reversible isomerization between the more stable trans (E) isomer and the less stable cis (Z) isomer. This process can occur through two primary mechanisms in the ground state: rotation around the N=N double bond or an in-plane inversion (or semi-linearization) of one of the C-N=N angles.

DFT calculations are crucial for elucidating the preferred isomerization pathway by locating the transition state (TS) for each mechanism and calculating the associated activation energy barrier. The pathway with the lower energy barrier is the kinetically favored one. For many azobenzene derivatives, computational studies have shown that in the ground state, the inversion pathway is generally preferred over the rotation pathway, which has a much higher energy barrier due to the need to break the π-bond of the azo group. researchgate.net This finding is also expected to hold for "Benzoic acid, 3-(phenylazo)-". In the excited state, however, the rotation mechanism often becomes more favorable.

Table 2: Comparison of Isomerization Pathways for Azobenzene Derivatives

| Pathway | General Description | Relative Activation Energy |

|---|---|---|

| Rotation | Twisting around the N=N double bond. | High in the ground state, lower in the excited state. |

| Inversion | In-plane bending of a C-N=N angle through a linear-like transition state. | Lower in the ground state. researchgate.net |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For "Benzoic acid, 3-(phenylazo)-", the HOMO is typically a π-orbital delocalized across the azobenzene framework, while the LUMO is a π*-orbital, also delocalized. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

Table 3: Representative Frontier Molecular Orbital Energies for Azobenzene Derivatives

| Molecular Orbital | Typical Energy Range (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.0 to -7.0 | Electron-donating ability |

| LUMO | -2.0 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Chemical reactivity, electronic transitions |

Note: The exact energies are highly dependent on the computational method and solvent model used.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to represent regions of varying potential: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For "Benzoic acid, 3-(phenylazo)-", the MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the azo group, due to the presence of lone pairs of electrons. The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential (blue), indicating its acidic nature. The phenyl rings would show regions of relatively neutral potential (green), with some variation depending on the electronic effects of the substituents.

The choice of basis set is a critical aspect of any DFT calculation, as it determines the accuracy of the results. A basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost.

For molecules like "Benzoic acid, 3-(phenylazo)-", which contain first- and second-row atoms, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used. The "(d,p)" indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the orbitals and are important for accurately modeling bonding. The "+" signifies the inclusion of diffuse functions, which are important for describing anions and weak, long-range interactions. For higher accuracy, correlation-consistent basis sets like cc-pVDZ may also be employed. The selection of the basis set often involves a compromise between the desired accuracy and the available computational resources.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states.

For "Benzoic acid, 3-(phenylazo)-", TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to the characteristic n→π* and π→π* transitions of the azobenzene chromophore. Theoretical studies on "Benzoic acid, 3-(phenylazo)-" (referred to as M-COOH-trans) have shown that the substitution of the carboxyl group at the meta-position leads to a blue shift (shift to a shorter wavelength) in the maximum absorption compared to unsubstituted azobenzene. researchgate.net This is in contrast to substitution at the para-position, which typically causes a red shift. researchgate.net These calculations are invaluable for interpreting experimental spectra and understanding how substituents modify the photophysical properties of the molecule. researchgate.net

Simulation of Absorption Spectra

The electronic absorption spectrum of azo compounds is characterized by two primary transitions: a low-intensity n → π* transition and a high-intensity π → π* transition. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for simulating these spectra, providing information on excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f). nih.govresearchgate.net For "Benzoic acid, 3-(phenylazo)-", TD-DFT calculations would likely be performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set to predict its UV-visible absorption profile. researchgate.netarxiv.org The results of such simulations are typically presented in a tabular format.

Table 1: Hypothetical TD-DFT Calculated Absorption Data for Benzoic acid, 3-(phenylazo)- This table is illustrative, based on typical values for similar azo dyes, as specific data for the target compound was not found in the search results.

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | ~440 | ~0.01 |

| π → π* | ~320 | ~0.5 |

Influence of Substituents on Electronic Transitions

The electronic transitions of azobenzene derivatives are sensitive to the nature and position of substituents on the aromatic rings. beilstein-journals.org Electron-donating groups (EDGs) like -OH or -OCH3 tend to cause a bathochromic (red) shift in the π → π* transition, while electron-withdrawing groups (EWGs) such as -NO2 or -CN typically induce a hypsochromic (blue) shift. beilstein-journals.org For "Benzoic acid, 3-(phenylazo)-", the carboxylic acid group (-COOH) acts as a meta-directing electron-withdrawing group on one ring. Studies on substituted benzoic acids have utilized methods like the Pariser-Parr-Pople (PPP) molecular orbital method to relate electronic properties to substituent effects. nih.gov A systematic computational study would involve placing various substituents on either phenyl ring to observe the resulting shifts in the n → π* and π → π* absorption bands, providing valuable data for tuning the compound's optical properties. mdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MM and MD simulations are powerful tools for exploring the conformational landscape and dynamics of flexible molecules like "Benzoic acid, 3-(phenylazo)-". aip.org These methods use classical force fields, such as the Generalized Amber Force Field (GAFF), which can be extended and parameterized for specific molecules like azobenzenes. rug.nlnih.gov

Structural Optimization and Energy Calculations

Molecular mechanics can be used to perform structural optimization, finding the lowest energy conformation of the molecule. researchgate.net For "Benzoic acid, 3-(phenylazo)-", this would involve determining the preferred dihedral angles of the phenyl rings relative to the azo bridge and the orientation of the carboxylic acid group. These calculations yield important energetic information, such as strain energy and heat of formation, which are crucial for understanding the molecule's stability.

Table 2: Representative Calculated Energies from Structural Optimization This table presents typical parameters that would be obtained from such a study; specific values for the target compound are not available.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Strain Energy | Value |

| Heat of Formation | Value |

Stability Assessment of Molecular Systems

Molecular dynamics simulations can assess the stability of molecular systems by simulating their movement over time. rsc.org For "Benzoic acid, 3-(phenylazo)-", MD simulations could be used to study the conformational dynamics, including the rotation around the C-N and N=N bonds, and to evaluate the relative stability of different conformers. scielo.org.za The stability is often assessed by monitoring the potential energy of the system throughout the simulation.

Electron Density Distribution Analysis

The analysis of electron density distribution provides fundamental insights into chemical bonding and reactivity.

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds. nih.gov Key to this analysis are bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the ellipticity (ε), reveal the nature of the chemical bond. For the N=N bond in "Benzoic acid, 3-(phenylazo)-", a QTAIM analysis would provide quantitative measures of its covalent character and π-delocalization. mdpi.com

Table 3: Expected QTAIM Parameters at the N=N Bond Critical Point This table is illustrative of the data that a QTAIM analysis would provide.

| QTAIM Parameter | Description | Expected Value |

|---|---|---|

| ρ(r) | Electron density at BCP | High |

| ∇²ρ(r) | Laplacian of electron density | Negative (for covalent bond) |

| ε | Ellipticity | High (for double bond) |

Based on the current search, there is insufficient specific data available in published research to provide a detailed analysis for "Benzoic acid, 3-(phenylazo)-" within the requested theoretical and computational chemistry frameworks (Electron Localization Function, Reduced Density Gradient Analysis, Hirshfeld Surface Analysis, and Mulliken Population Analysis).

Detailed computational studies, including the specific analyses requested, appear to be unavailable for this particular compound in the public domain. Consequently, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline and content requirements.

To fulfill your request, published research containing these specific analyses for "Benzoic acid, 3-(phenylazo)-" would be required.

Electrochemical Properties and Redox Behavior

Redox Reversibility of Azobenzene (B91143) Compounds

Azobenzene and its derivatives are well-known for their ability to undergo reversible electrochemical reduction. This process typically involves the transfer of one electron to form a stable anion radical. nih.govutexas.edu The reversibility of this initial reduction step is a hallmark of many azobenzene compounds and is crucial for their application in various fields, including molecular switches and energy storage. nih.gov The stability of the resulting radical anion allows for the reversible transfer of an electron back to the electrode, completing the redox cycle.

The electrochemical behavior of azobenzenes can be influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electron density of the azo group, thereby affecting the ease of electron transfer and the stability of the resulting radical species. nih.gov

Electrochemical Reduction Studies

The electrochemical reduction of aromatic azo compounds, including derivatives like Benzoic acid, 3-(phenylazo)-, generally proceeds in two one-electron steps in aprotic media. utexas.edu The initial and often reversible step is the formation of an anion radical, which is followed by a second, typically irreversible, electron transfer to form a dianion. utexas.edu

Reduction Half-Wave Potentials

| Compound | First Reduction Potential (V vs. SCE) | Solvent | Reference |

|---|---|---|---|

| Azobenzene | -1.4 | Not Specified | nih.gov |

Formation and Isomerization of Radical Anions

The product of the first one-electron transfer in the reduction of aromatic azo compounds is a stable anion radical. utexas.edu This radical anion plays a pivotal role in the subsequent chemical and electrochemical behavior of the molecule.

A significant phenomenon associated with the electrochemical reduction of azobenzenes is the catalytic Z to E isomerization. The radical anion of the Z (cis) isomer can rapidly isomerize to the more stable E (trans) radical anion. acs.org This E radical anion can then transfer an electron to a neutral Z-isomer, regenerating the E-isomer and propagating the isomerization in a catalytic cycle. acs.org This electron-catalyzed isomerization is a general feature for azobenzenes and dramatically enhances the rate of conversion from the metastable Z-isomer to the thermodynamically favored E-isomer. acs.org

Solvent and pH Dependence of Electrochemical Reduction

The electrochemical reduction of azobenzene derivatives can be significantly influenced by the solvent and the pH of the medium. In the presence of proton donors, the electrochemical behavior can change dramatically. For instance, the addition of a proton donor to a solution of an aromatic azo compound can cause the first reduction wave to increase in height at the expense of the second wave. utexas.edu This is attributed to the protonation of the initially formed anion radical, which creates a species that is more easily reduced than the parent molecule. utexas.edu

The pH of the medium is also a critical factor, particularly in aqueous or protic solutions. The availability of protons can alter the reduction pathway and the stability of the intermediates.

Catalytic Isomerization upon Electrochemical Reduction

As previously mentioned, the electrochemical reduction of azobenzenes can trigger a catalytic isomerization from the Z to the E form. This process is initiated by the formation of the Z-radical anion, which has a much lower barrier for isomerization compared to the neutral molecule. acs.org The subsequent electron transfer from the resulting E-radical anion to a neutral Z-isomer establishes a catalytic cycle. This allows for the conversion of the entire bulk solution to the E-isomer with only a substoichiometric amount of electrochemically generated radical anions. acs.org This phenomenon has implications for the development of molecular switches and systems where control over isomeric states is desired.

Electrochemical Oxidation Studies

The electrochemical oxidation of azobenzene and its derivatives is generally less explored and often more complex than their reduction. For many "benzenoid-type" azobenzenes, oxidation is an irreversible process. nih.gov This irreversibility suggests that the initially formed radical cation is unstable and undergoes rapid follow-up chemical reactions.

For Benzoic acid, 3-(phenylazo)-, the presence of the carboxylic acid group could potentially influence the oxidation pathway. The electrochemical oxidation of benzoic acid itself has been studied, and it is known to be a complex process that can lead to a variety of products, including hydroxylated derivatives and ultimately ring-opening to form aliphatic carboxylic acids. tue.nl It is plausible that the oxidation of Benzoic acid, 3-(phenylazo)- would involve both the azo group and the substituted phenyl ring, leading to a complex reaction mechanism. However, specific studies on the electrochemical oxidation of this particular compound are scarce in the available literature.

Classification based on Oxidation Mechanism (Benzenoid vs. Quinoid-type)

The oxidation mechanism of azobenzene derivatives can be broadly categorized into two types: benzenoid and quinoid. This classification is based on the stability and subsequent reactivity of the cation radical formed during the initial electron transfer.

Benzenoid-type Oxidation:

Most azobenzene compounds, including likely "Benzoic acid, 3-(phenylazo)-", exhibit benzenoid-type redox chemistry. nih.gov In this mechanism, the oxidation process is typically irreversible. The initial step involves a one-electron oxidation to form a radical cation. nih.gov This radical cation is generally unstable and can undergo rapid decomposition. nih.gov The instability arises because the positive charge is delocalized over the benzenoid rings, which is not a particularly stable arrangement.

The presence of an electron-withdrawing group like the carboxylic acid in "Benzoic acid, 3-(phenylazo)-" is expected to make the oxidation more difficult (occur at a more positive potential) compared to unsubstituted azobenzene. Theoretical studies on substituted azobenzenes suggest that electron-withdrawing substituents decrease the energy barrier for isomerization in the ground state via an inversion pathway. acs.org

Quinoid-type Oxidation:

In contrast, azobenzenes substituted with strong electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, particularly at the para positions, can undergo a reversible, two-electron oxidation. nih.govacs.org This process leads to the formation of a stable, quinoid-type structure. nih.govacs.org The stability of the oxidized species is a key feature of this class of azobenzenes. nih.gov

The general characteristics of these oxidation types are summarized in the table below.

| Feature | Benzenoid-type Oxidation | Quinoid-type Oxidation |

| Substituents | Unsubstituted or electron-withdrawing groups | Strong electron-donating groups (e.g., -OH, -NH2) |

| Reversibility | Typically irreversible | Generally reversible |

| Electron Transfer | 1e⁻ oxidation to an unstable radical cation | 2e⁻ oxidation to a stable quinoidal structure |

| Product Stability | Rapid decomposition of the radical cation | Stable oxidized species |

Given that "Benzoic acid, 3-(phenylazo)-" possesses an electron-withdrawing carboxylic acid group, it is classified as a benzenoid-type azobenzene regarding its oxidation behavior.

Spectroelectrochemical Techniques for Mechanistic Insights

Spectroelectrochemistry is a powerful analytical method that combines electrochemical and spectroscopic techniques to provide detailed insights into reaction mechanisms. By simultaneously monitoring the electrochemical response (current) and spectroscopic changes (e.g., UV-Vis, IR, or Raman spectra) as a function of the applied potential, it is possible to identify transient intermediates and final products of redox reactions.

For azobenzene derivatives, spectroelectrochemistry is particularly valuable for studying the structural changes that accompany electron transfer processes, including the well-known trans-cis isomerization. For instance, UV-Vis spectroelectrochemistry can be employed to observe the changes in the electronic absorption spectra during the electrochemical reduction or oxidation of azobenzenes. This allows for the correlation of specific redox states with their characteristic absorption bands.

In the context of "Benzoic acid, 3-(phenylazo)-", spectroelectrochemical studies could provide valuable information on:

Identification of Intermediates: By monitoring spectral changes during cyclic voltammetry, it would be possible to identify the formation of radical anions or cations and track their stability.

Isomerization Dynamics: Spectroelectrochemical setups can be used to observe the rapid isomerization of the cis isomer to the more stable trans isomer upon electrochemical reduction. acs.org The radical anion of the cis form often has a much lower barrier to isomerization. acs.org

Reaction Pathways: The technique can help to elucidate the decomposition pathways of unstable intermediates, such as the radical cation in the case of benzenoid-type oxidation.

The table below outlines the types of information that can be obtained from different spectroelectrochemical techniques for a compound like "Benzoic acid, 3-(phenylazo)-".

| Spectroelectrochemical Technique | Potential Mechanistic Insights for "Benzoic acid, 3-(phenylazo)-" |

| UV-Vis Spectroelectrochemistry | Monitoring changes in π-π* and n-π* transitions upon reduction/oxidation; observing trans-cis isomerization of the radical anion. |

| FTIR Spectroelectrochemistry | Tracking changes in vibrational modes of the azo group and carboxylic acid group in different redox states. |

| Raman Spectroelectrochemistry | Providing information on the structural changes at the electrode-electrolyte interface during redox processes. |

| EPR Spectroelectrochemistry | Direct detection and characterization of paramagnetic species, such as the radical anion formed during reduction. |

While specific spectroelectrochemical data for "Benzoic acid, 3-(phenylazo)-" is not extensively documented in publicly available literature, the application of these techniques provides a powerful avenue for future research to gain a deeper understanding of its redox behavior and reaction mechanisms.

Coordination Chemistry and Metal Complexes of Benzoic Acid, 3 Phenylazo Derivatives

Design Principles for Azo-Carboxylate Ligands

The design of azo-carboxylate ligands for metal complexation is guided by several key principles. The presence of both the azo (-N=N-) group and the carboxylate (-COOH) group provides multiple potential coordination sites. The azo group, with its lone pair of electrons on the nitrogen atoms, can act as a coordination site. Similarly, the carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. This versatility in coordination modes allows for the formation of a variety of molecular architectures, from simple mononuclear complexes to more complex polynuclear structures.

The electronic properties of the ligand can be tuned by introducing different substituent groups on the aromatic rings. These substituents can influence the electron density on the donor atoms, thereby affecting the stability and properties of the resulting metal complexes. The steric bulk of the substituents can also play a crucial role in determining the geometry of the final complex.

Synthesis of Metal Complexes

The synthesis of metal complexes with "Benzoic acid, 3-(phenylazo)-" and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, pH, and stoichiometry of the reactants, are crucial in determining the final product.

Organotin(IV) complexes of azo-carboxylic acids have been synthesized and characterized. rsc.orgrsc.org These complexes are typically prepared by reacting the azo-carboxylic acid with an organotin(IV) precursor, such as an organotin(IV) chloride or oxide, in a suitable solvent like methanol (B129727) or toluene. mdpi.comsysrevpharm.org The nature of the organotin precursor and the stoichiometry of the reaction can lead to the formation of complexes with different structures, including monomeric, dimeric, and polymeric forms. rsc.orgmdpi.comnih.gov For instance, the reaction of diorganotin(IV) dichlorides with the sodium salt of an azo-dicarboxylic acid in anhydrous methanol has been shown to yield diorganotin(IV) complexes. rsc.org Similarly, dibutyltin(IV) complexes have been synthesized by reacting dibutyltin(IV) oxide or dichloride with azo-carboxylic acids. rsc.org

The coordination geometry around the tin atom in these complexes is often found to be distorted trigonal-bipyramidal or octahedral. rsc.orgrsc.org The carboxylate group of the azo-dye ligand typically coordinates to the tin atom, and in some cases, the azo nitrogen atoms may also be involved in coordination.

"Benzoic acid, 3-(phenylazo)-" and related azo-dyes readily form complexes with transition metal ions like Cobalt(II), Nickel(II), and Copper(II). jocpr.comuomustansiriyah.edu.iq The synthesis of these complexes generally involves the reaction of the azo-dye ligand with the corresponding metal salt (e.g., chloride or sulfate) in a suitable solvent, often with the application of heat. uomustansiriyah.edu.iqiiardjournals.org The pH of the reaction medium can also be an important factor in the complex formation.

In these complexes, the azo-dye ligand often acts as a bidentate or tridentate ligand, coordinating to the metal ion through the azo nitrogen atoms and the carboxylate oxygen atoms. jocpr.comuomustansiriyah.edu.iq This chelation leads to the formation of stable five- or six-membered rings. The resulting complexes often exhibit distorted octahedral or tetrahedral geometries, depending on the metal ion and the specific ligand used. jocpr.comchemrevlett.com For example, Co(II), Ni(II), and Cu(II) complexes with an azo dye derived from 4,4'-diaminodiphenylsulphone and 5-sulphosalicylic acid have been reported to have a distorted octahedral geometry. jocpr.com

| Metal Ion | Typical Geometry | Reference |

| Co(II) | Distorted Octahedral | jocpr.com |

| Ni(II) | Distorted Octahedral | jocpr.comchemrevlett.com |

| Cu(II) | Distorted Octahedral | jocpr.comaip.org |

While the complexation of "Benzoic acid, 3-(phenylazo)-" specifically with Cerium(IV) is not extensively detailed in the provided context, the formation of lanthanide complexes with carboxylate ligands is a well-established area of coordination chemistry. Cerium(IV) carboxylate complexes can be synthesized from Ce(IV) carbonate precursors. nih.gov These complexes can undergo photoreduction upon irradiation with light. nih.gov The coordination environment around the cerium ion in such complexes is often influenced by the nature of the supporting ligands. nih.gov

Characterization of Metal Complexes

The characterization of metal complexes of "Benzoic acid, 3-(phenylazo)-" derivatives is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Elemental analysis is used to determine the empirical formula of the synthesized complexes by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal content. rsc.orgjocpr.comaip.org This information is vital for confirming the stoichiometry of the metal-ligand interaction.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. mdpi.comjocpr.comaip.org The IR spectrum of the free ligand is compared with that of the metal complex. A shift in the characteristic vibrational frequencies of the functional groups, such as the azo (-N=N-) and carboxylate (-COO-) groups, upon complexation provides evidence of their involvement in coordination to the metal ion. jocpr.com For instance, the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations further confirms the formation of the complex. jocpr.com

| Spectroscopic Technique | Information Obtained |

| Elemental Analysis | Empirical formula and stoichiometry |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |

| Nuclear Magnetic Resonance (NMR) | Structure in solution |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

UV-Visible spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. jocpr.comiiardjournals.orgaip.org The absorption spectra of the complexes often show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions for transition metal complexes and charge transfer bands. iosrjournals.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and in the case of tin complexes, ¹¹⁹Sn NMR) is used to elucidate the structure of the complexes in solution. rsc.orgmdpi.com Chemical shift changes in the ligand's proton and carbon signals upon complexation can provide insights into the binding mode. mdpi.com ¹¹⁹Sn NMR is particularly useful for determining the coordination number and geometry of organotin(IV) complexes. rsc.org

Mass spectrometry is employed to determine the molecular weight of the complex and to study its fragmentation pattern, which can provide further structural information. rsc.org

Magnetic Susceptibility and Conductivity Measurements

The electronic properties of metal complexes derived from phenylazo-benzoic acid ligands are critical to understanding their behavior and potential applications. Magnetic susceptibility and electrical conductivity measurements are fundamental techniques used to probe these properties.

Magnetic Susceptibility: This property provides insight into the number of unpaired electrons in the metal center of a complex. libretexts.org For complexes involving derivatives of 3-(phenylazo)benzoic acid, the magnetic behavior is primarily determined by the d-electron configuration of the metal ion. researchgate.net Complexes with metal ions like Zn(II) or Cd(II), which have a completely filled d-orbital, are typically diamagnetic, meaning they are repelled by a magnetic field. researchgate.net Conversely, complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) often possess unpaired electrons and are therefore paramagnetic, exhibiting an attraction to a magnetic field. researchgate.net

The effective magnetic moment (μeff), calculated from susceptibility data, quantifies the degree of paramagnetism and helps in elucidating the geometry and oxidation state of the central metal ion. fizika.si For instance, octahedral Co(II) complexes typically show magnetic moments in the range of 4.1–5.2 Bohr Magnetons (B.M.). libretexts.org The measured magnetic moments for a series of metal-azo complexes can distinguish between different electronic configurations and coordination environments. researchgate.net

Table 1: Typical Magnetic Behavior of Metal-Azo Complexes

| Metal Ion | d-Electron Configuration | Expected Magnetic Behavior | Typical Magnetic Moment (μeff) Range (B.M.) |

|---|---|---|---|

| Mn(II) | d5 | Paramagnetic | ~5.9 |

| Co(II) | d7 | Paramagnetic | 4.1 - 5.2 |

| Ni(II) | d8 | Paramagnetic | 2.8 - 4.0 |

| Cu(II) | d9 | Paramagnetic | 1.7 - 2.2 |

| Zn(II) | d10 | Diamagnetic | 0 |

Conductivity Measurements: Molar conductivity measurements of these complexes in solution, typically in solvents like DMF or DMSO, are used to determine their electrolytic nature. uwindsor.cadoi.org Complexes that dissociate into charged ions in solution will exhibit significant conductivity, classifying them as electrolytes. doi.org In contrast, non-electrolytic complexes show very low molar conductivity values. researchgate.net This data is crucial for understanding the stability of the complex in solution and whether the anionic parts of the ligand or other counter-ions are directly coordinated to the metal or exist as free ions.

Structural Aspects of Metal-Azo Complexes

The structural diversity of metal complexes with 3-(phenylazo)benzoic acid and its analogs is vast, stemming from the versatile coordination capabilities of the ligand and the varied geometric preferences of the metal centers.

Ligand Bridging and Coordination Modes

The 3-(phenylazo)benzoic acid ligand and its derivatives, such as 3,3′-azodibenzoic acid, are multifunctional ligands that can coordinate to metal ions in several ways. The primary coordination sites are the oxygen atoms of the carboxylate group and, potentially, the nitrogen atoms of the azo group.

The carboxylate group can coordinate in a monodentate fashion (binding through one oxygen), a bidentate chelating fashion (both oxygens binding to the same metal), or a bidentate bridging fashion (each oxygen binding to a different metal ion). This versatility allows the ligand to act as a bridge between metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgfigshare.com

In many documented structures, the deprotonated carboxylate groups of azodibenzoic acid ligands bridge adjacent metal ions, forming polymeric chains or networks. figshare.com The azo group can also be involved in coordination, though it is less common than carboxylate coordination. When it does participate, it can further increase the dimensionality and complexity of the resulting structure. The specific coordination mode adopted often depends on factors like the nature of the metal ion, the presence of auxiliary ligands, and the reaction conditions. figshare.comresearchgate.net

Coordination Geometry Around Metal Centers

The coordination number and geometry around the central metal ion are dictated by the size and electronic configuration of the metal, as well as the number and type of coordinating atoms from the ligands. For metal-azo complexes, several common geometries are observed:

Octahedral Geometry: This is a very common coordination geometry for transition metal ions like Mn(II), Co(II), Ni(II), and Cd(II) in these complexes. researchgate.netjmchemsci.com The metal center is typically surrounded by six donor atoms, which can come from multiple azo-benzoic acid ligands and often include co-ligands such as water, DMF, or N-donor ligands like 1,10-phenanthroline. figshare.com

Tetrahedral Geometry: This geometry is often found for ions like Zn(II) and some Ni(II) complexes. jmchemsci.com

Square Planar Geometry: This is characteristic of d8 metal ions such as Pd(II) and Pt(II) and can also be observed for some Ni(II) complexes. jmchemsci.com

Pentagonal Bipyramidal Geometry: Higher coordination numbers, such as seven, can lead to more complex geometries like the pentagonal bipyramid, which has been observed in some cadmium complexes. nih.gov

The final structure is a result of the interplay between the ligand's binding preferences and the metal ion's favored coordination environment. figshare.com

Supramolecular Aggregation within Complexes (e.g., Dimeric, Macrocyclic Structures)

Beyond the primary coordination bonds, weaker non-covalent interactions play a crucial role in organizing the individual complex units into higher-order supramolecular architectures. rsc.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Dimeric and Polymeric Structures: Hydrogen bonds, particularly between coordinated water molecules and carboxylate oxygen atoms or between N-H groups of co-ligands and atoms on adjacent complexes, can link individual coordination polymers into 2-D sheets or 3-D networks. figshare.comresearchgate.net For example, complexes of 3,3′-azodibenzoic acid have been shown to form 1-D zigzag or double-chain structures that are then extended into 2-D supramolecular layers through hydrogen bonding. figshare.com

Macrocyclic Structures: The principles of coordination-driven self-assembly can be used to construct discrete, large-ring structures known as metallamacrocycles. nih.govmdpi.com By using ligands with specific angles between their binding sites and metal ions with defined coordination geometries, it is possible to form structures like dimeric or trimeric macrocycles. nih.gov For instance, the reaction of 4-(phenylazo)benzoate with pre-formed macrocyclic metal complexes can lead to the assembly of extended 1-D and 2-D sheet structures through hydrogen bonding and π-π interactions between the azo-ligands. epa.gov These ordered arrangements are fundamental in designing materials with specific functions.

Supramolecular Chemistry and Self Assembly with Benzoic Acid, 3 Phenylazo

Noncovalent Binding of Azobenzenes to Polymers

The integration of azobenzene (B91143) derivatives, such as Benzoic acid, 3-(phenylazo)-, into polymer matrices through noncovalent interactions is a cornerstone of creating photoresponsive materials. mdpi.comrsc.org This supramolecular approach offers advantages over covalent attachment, including ease of preparation and the potential for creating dynamic and reversible systems. rsc.orgrsc.org The noncovalent binding harnesses the light-induced molecular motion (photoisomerization) of the azobenzene unit to trigger macroscopic effects in the polymer, such as controlling molecular alignment, directing the self-assembly of block copolymers, and inducing surface patterning. rsc.org

Supramolecular Design Strategies for Photoresponsive Polymer Complexes

The design of photoresponsive polymer complexes relies on strategically employing noncovalent interactions to link azobenzene derivatives to a polymer backbone. The strength and directionality of these interactions are critical in determining the structure and photoresponsive properties of the final material.

Hydrogen Bonding Interactions

Hydrogen bonding is a highly effective and widely used strategy for creating supramolecular polymer-azobenzene complexes. nih.gov For a molecule like Benzoic acid, 3-(phenylazo)-, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong, directional hydrogen bonds with complementary functional groups on a polymer chain, such as the nitrogen atom in poly(4-vinylpyridine) (P4VP). cdnsciencepub.comscholaris.ca

The strength of the hydrogen bond plays a crucial role in the material's photoresponsive behavior. cdnsciencepub.com Studies on analogous systems, such as complexes of P4VP with azobenzenes functionalized with carboxylic acid or hydroxyl groups, have demonstrated this relationship. While the carboxylic acid group forms a stronger hydrogen bond with the polymer compared to a hydroxyl group, it also has a strong tendency to self-dimerize. cdnsciencepub.comscholaris.ca This competition between polymer-azobenzene hydrogen bonding and azobenzene-azobenzene dimerization can lead to partial phase separation and crystallization of the azobenzene derivative within the polymer matrix. cdnsciencepub.com However, when properly controlled, stronger hydrogen bonding leads to higher photoinduced orientation and more efficient optical surface patterning. cdnsciencepub.comscholaris.ca

The table below summarizes findings from a study on P4VP complexed with different hydrogen-bonding azobenzene analogues, illustrating the impact of the hydrogen bond donor on the complexation and photoresponse.

| Azobenzene Derivative | H-Bond Donor | Complexation with P4VP | Photoresponsive Performance |

| Hydroxyl-functionalized azo | Weaker (OH) | Complete complexation up to equimolar ratio | Good photoinduced orientation |

| Carboxylic acid-functionalized azo | Stronger (COOH) | Partial complexation (up to 30%) due to acid dimerization | Higher photoinduced orientation and better surface patterning at low azo content |